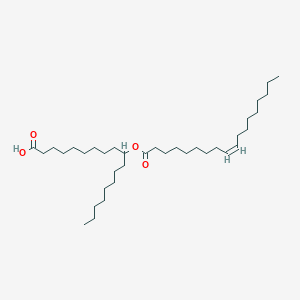
N-methoxy Mephedrone (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methoxy Mephedrone (hydrochloride) is an analytical reference standard that is structurally categorized as a cathinone. It inhibits transporters for dopamine, norepinephrine, and serotonin (IC50s = 6.1, 3.5, and 3.3 µM, respectively). This product is intended for research and forensic applications.
科学的研究の応用
Analytical Characterization and Monoamine Transporter Activity
- Study Focus : The study by McLaughlin et al. (2017) focused on the synthesis, characterization, and differentiation of mexedrone and its isomer N-methoxymephedrone. It provided a comprehensive analytical characterization using chromatographic, spectroscopic, mass spectrometric platforms, and X-ray crystal structure analysis. The research also explored their uptake and releasing properties at dopamine, norepinephrine, and serotonin transporters.
- Key Findings : N-methoxymephedrone was identified as a weak uptake blocker at various transporters and as a fully efficacious substrate-type releasing agent.
Pharmacological Profile of Mephedrone Analogs
- Study Focus : Luethi et al. (2017) in their research investigated the in vitro pharmacology of mephedrone analogs. This included their norepinephrine, dopamine, and serotonin transporter inhibition potencies and monoamine release.
- Key Findings : The study revealed significant insights into the pharmacological actions of various mephedrone analogs, including N-methoxymephedrone, on serotonin vs. dopamine transporters.
Neuropharmacological Effects
- Study Focus : The study by Hadlock et al. (2011) focused on the neuropharmacological effects of mephedrone in a rat model, including its impact on striatal dopamine and hippocampal serotonin transporter function.
- Key Findings : Mephedrone showed similarities to methylenedioxymethamphetamine and methamphetamine in its effects, with a unique pharmacological profile suggesting both abuse liability and neurotoxic potential.
Pyrolysis Products Identification
- Study Focus : Kavanagh et al. (2013) in their study examined the pyrolysis products of mephedrone under simulated conditions.
- Key Findings : They identified several pyrolysis products, including iso-mephedrone and N-methylated mephedrone, providing insight into the chemical reactions and potential risks associated with mephedrone use.
Intravenous Self-Administration in Rats
- Study Focus : The research by Motbey et al. (2013) explored intravenous self-administration of mephedrone in rats and compared it with methamphetamine.
- Key Findings : The study demonstrated that mephedrone supported high levels of self-administration, providing insights into its potential for abuse and addiction.
Phase I Metabolites Biological Activity
- Study Focus : Mayer et al. (2016) in their publication investigated the biological activity of phase I metabolites of mephedrone, including their interaction with monoamine transporters.
- Key Findings : The study provided valuable information on the metabolic processing of mephedrone and its effects on various neurotransmitter systems.
Synthesis and Chemical Characterisation
- Study Focus : Santali et al. (2011) in their study presented full synthetic and chemical characterisation of mephedrone, developing validated methods for its detection and analysis.
- Key Findings : This research is critical for forensic and clinical toxicology, aiding in the detection and identification of mephedrone use.
特性
分子式 |
C12H17NO2 · HCl |
|---|---|
分子量 |
243.7 |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9-5-7-11(8-6-9)12(14)10(2)13(3)15-4;/h5-8,10H,1-4H3;1H |
InChIキー |
MLSCTVYJXHNWOM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C(C(C)N(C)OC)=O)C=C1.Cl |
同義語 |
N-methoxy-4-MeMC; N-methoxy-4-Methylephedrone; N-methoxy-4-Methylmethcathinone; N-methoxy-4-MMC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




